1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable base and solvent. The reaction conditions often include heating under reflux and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the additional pyrazole ring.
5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-methyl-4-propan-2-ylbenzene: Contains similar alkyl groups but different core structure.
Uniqueness
1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-9-11(4)14(17-18)15-7-13-8-16-19(10(2)3)12(13)5/h8-10H,6-7H2,1-5H3,(H,15,17) |
InChI Key |
BCXIVEFQIAVQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(N(N=C2)C(C)C)C)C |
Origin of Product |
United States |
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